N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12(16-7-1)9-13-10-4-6-15-11(8-10)3-5-14-15/h1-3,5,7,10,13H,4,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJZLKBADNCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the pyrazolo[1,5-a]pyridine core with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazolo[1,5-a]pyridine core can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Reduced pyrazolo[1,5-a]pyridine derivatives.
Substitution: N-substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C12H12N4O
- Molecular Weight : 224.25 g/mol
- The compound contains a pyrazolo[1,5-a]pyridine core fused with a furan moiety, providing it with distinctive chemical properties conducive to various biological activities.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit potent antimicrobial activity. For instance:
- A study evaluated several pyrazole derivatives, including N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine against various pathogens like Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating strong bactericidal effects .
Anticancer Potential
The pyrazolo[1,5-a]pyridine scaffold has been recognized for its anticancer properties:
- Compounds bearing this scaffold have been reported to inhibit specific cancer cell lines effectively. For example, studies have shown that modifications to the pyrazolo[1,5-a]pyridine structure can enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit various enzymes linked to disease mechanisms:
- Research indicates that this compound can act as a selective inhibitor of certain kinases involved in cancer progression and other diseases .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Utilizing 1H-pyrazole derivatives as starting materials.
- Furan Integration : The introduction of the furan moiety is achieved through electrophilic substitution reactions.
- Final Modifications : Further functionalization can enhance biological activity or solubility.
Case Studies
Several studies have explored modifications to the core structure to optimize biological activity:
- A notable case involved synthesizing a series of derivatives with varied substituents on the furan ring to evaluate their effects on antimicrobial and anticancer activities .
Photophysical Properties
The pyrazolo[1,5-a]pyridine derivatives are being investigated for their photophysical properties:
- These compounds exhibit fluorescence characteristics making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Crystallization Studies
Research into the crystallization behavior of these compounds has revealed potential applications in solid-state chemistry:
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine
The compound differs from pyrazolo[1,5-a]pyrimidine analogs (e.g., compounds in ) by replacing the pyrimidine ring with a pyridine ring.
Table 1: Core Structure Comparison
Substituent Effects on Bioactivity
Amine Substituents
The furan-2-ylmethyl group in the target compound contrasts with substituents in analogs:
- Aromatic Groups : Compounds like 3-(4-fluorophenyl)-N-(pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () feature fluorophenyl and pyridinylmethyl groups, enhancing π-π stacking and polar interactions .
- Sulfonyl Groups : 5-Chloro-N-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine () includes a sulfonyl group, improving solubility and metabolic stability .
Table 2: Substituent Impact on Properties
Analytical Characterization
Biological Activity
N-[(furan-2-yl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its structure, synthesis, and various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent functionalization with furan derivatives. Recent studies have reported various synthetic pathways that enhance yield and purity .
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer).
- Mechanism of Action : These compounds act as inhibitors of cyclin-dependent kinase 2 (CDK2) and murine double minute 2 (MDM2), which are critical in cell cycle regulation and apoptosis .
The half-maximal inhibitory concentration (IC50) values for the most active derivatives were reported to be in the low micromolar range, demonstrating potent activity against these cancer types.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7b | 3.8 | HepG2 |
| 12f | 4.1 | MCF7 |
Enzymatic Inhibition
In addition to anticancer properties, this compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways:
- Enzymes Targeted : CDK2 and MDM2.
- Inhibition Mechanism : The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of target substrates .
Case Studies
- Study on Antiproliferative Activity : A recent study synthesized a series of furan-bearing pyrazolo derivatives and evaluated their antiproliferative effects. Compounds were tested on HepG2 and MCF7 cell lines with significant results indicating their potential as therapeutic agents against cancer .
- Enzyme Inhibition Study : Another study focused on the structural modifications of pyrazolo derivatives to enhance their inhibitory activity against CDK2. The findings suggested that specific substitutions on the pyrazolo ring could significantly improve binding affinity and selectivity .
Q & A
Q. Key Considerations :
- Use IR and NMR spectroscopy to confirm cyclization and functional group incorporation .
- Optimize reaction conditions (e.g., temperature, catalyst loading) to improve yield and purity.
Advanced: How can researchers evaluate its potency and selectivity as an adenosine A₂A receptor antagonist?
Q. Methodological Answer :
- In vitro assays :
- Radioligand binding : Measure Ki values using competitive binding assays with human A₂A receptors. SCH 412348 (a related compound) exhibits Ki = 0.6 nM and >1000-fold selectivity over other adenosine receptors .
- Functional antagonism : Test inhibition of cAMP production induced by A₂A agonists like CGS-21680 .
- In vivo models :
- Parkinson’s disease (PD) models :
- 6-OHDA-lesioned rats : Administer 0.1–1 mg/kg orally and quantify L-Dopa-induced contralateral rotations .
- Haloperidol-induced catalepsy : Assess attenuation of catalepsy to confirm central A₂A blockade .
- Depression models :
- Forced swim test (FST) : Measure immobility time reduction in rodents at 1 mg/kg .
Q. Data Interpretation :
- Compare therapeutic indices using ratios like (pica D50)/(neutrophilia D50) to balance efficacy and emetic risk .
Basic: What analytical techniques are critical for structural characterization?
Q. Methodological Answer :
- Spectroscopy :
- Mass spectrometry : Use HRMS to verify molecular formulas (e.g., C22H19ClFN5O4 for derivatives) .
- XLogP3 : Calculate lipophilicity (e.g., XLogP3 = 1.8) to predict membrane permeability .
Q. Best Practices :
Advanced: How to design analogs to optimize A₂A receptor binding while minimizing off-target effects?
Q. Methodological Answer :
- Structural modifications :
- Selectivity screening :
Q. Case Study :
- SCH 412348 derivatives with fluorosulfonyl moieties show irreversible A₂A binding, enhancing therapeutic durability .
Basic: How to assess purity and stability during storage?
Q. Methodological Answer :
- Purity analysis :
- Stability testing :
Advanced: What strategies reduce dyskinesia risk when testing this compound in PD models?
Q. Methodological Answer :
- Dyskinesia mitigation :
- Mechanistic studies :
Q. Key Finding :
- Preladenant (a related compound) at 1 mg/kg inhibits L-Dopa-induced sensitization, suggesting reduced dyskinesia risk .
Advanced: How to integrate computational modeling for SAR studies?
Q. Methodological Answer :
Q. Example :
- Trifluoromethyl groups at pyrimidine positions enhance both potency (IC50 < 50 nM) and metabolic stability .
Basic: What in vitro assays are suitable for preliminary cytotoxicity screening?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
